molecular formula C5H11NO2S B1346065 3-Mercapto-L-valine hydrochloride CAS No. 25526-04-9

3-Mercapto-L-valine hydrochloride

Cat. No.: B1346065
CAS No.: 25526-04-9
M. Wt: 149.21 g/mol
InChI Key: VVNCNSJFMMFHPL-UHFFFAOYSA-N
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Description

3-Mercapto-L-valine hydrochloride: is a derivative of the amino acid valine, characterized by the presence of a thiol group (-SH) attached to the third carbon atom. This compound is commonly used in various scientific research applications due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Mercapto-L-valine hydrochloride typically involves the introduction of a thiol group into the valine structure. One common method is the reaction of L-valine with thiourea, followed by hydrolysis to yield the desired thiol compound. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the thiol group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Mercapto-L-valine hydrochloride can undergo oxidation reactions, leading to the formation of disulfides.

    Reduction: The compound can be reduced to its corresponding thiol form.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the thiol group.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Sodium borohydride, dithiothreitol.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Disulfides: Formed through oxidation.

    Thiol Derivatives: Formed through reduction or substitution reactions.

Scientific Research Applications

Chemistry: 3-Mercapto-L-valine hydrochloride is used as a building block in the synthesis of peptides and other complex molecules. Its thiol group makes it a valuable reagent in various organic synthesis reactions.

Biology: In biological research, this compound is used to study protein structure and function, particularly in the context of thiol-disulfide exchange reactions.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds.

Mechanism of Action

The mechanism of action of 3-Mercapto-L-valine hydrochloride involves its ability to interact with thiol-containing proteins and enzymes. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • 3-Mercapto-D-valine hydrochloride
  • Penicillamine
  • Cysteine

Comparison: 3-Mercapto-L-valine hydrochloride is unique due to its specific stereochemistry (L-form) and the presence of the thiol group. Compared to penicillamine, which is used in the treatment of Wilson’s disease and rheumatoid arthritis, this compound has distinct applications in research and industrial settings. Cysteine, another thiol-containing amino acid, differs in its structure and biological roles.

Properties

IUPAC Name

2-amino-3-methyl-3-sulfanylbutanoic acid
Source PubChem
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InChI

InChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)
Source PubChem
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InChI Key

VVNCNSJFMMFHPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Source PubChem
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DSSTOX Substance ID

DTXSID7044687
Record name 2-Amino-3-mercapto-3-methylbutyric acid
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Molecular Weight

149.21 g/mol
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Physical Description

Solid
Record name Penicillamine
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Solubility

4.65e+00 g/L
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CAS No.

52-66-4, 25526-04-9, 1113-41-3, 52-67-5
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Record name 2-Amino-3-mercapto-3-methylbutyric acid
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Melting Point

198.5 °C
Record name Penicillamine
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